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Compound of Interest

2-(4-Fluoro-3-
Compound Name: o
methoxyphenyl)acetonitrile

Cat. No.: B2894703

The molecular formula COH8FNO represents not a single entity, but a diverse landscape of
structural isomers, each with unique chemical properties, reactivity, and potential applications.
For researchers in drug development, understanding this diversity is paramount. The presence
of a fluorine atom, an aromatic ring, and either an amide or oxime functional group within this
compact formula creates a rich scaffold for medicinal chemistry. The strategic placement of
fluorine, in particular, is a cornerstone of modern drug design, used to enhance metabolic
stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5][6]

This guide provides an in-depth exploration of the C9H8FNO isomers. It moves beyond a
simple listing of names to deconstruct the logic of their nomenclature, detail their synthesis, and
provide field-proven insights into their application, grounded in authoritative references.

Part 1: The Foundation of Identity - IUPAC
Nomenclature for C9H8FNO Isomers

The specific arrangement of atoms within the C9H8FNO formula dictates the compound's
function and, critically, its formal identity. The International Union of Pure and Applied Chemistry
(IUPAC) provides a systematic framework for naming these isomers, ensuring unambiguous
communication. The most prevalent isomers of C9H8FNO fall into two main classes:
substituted amides and oximes.

1.1 Amide Nomenclature: Amides are named as derivatives of carboxylic acids by replacing the
"-0ic acid' or -ic acid' suffix with '-amide'.[7][8][9] Substituents on the nitrogen atom are
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designated with the locant N-.[8] For amides where the carbonyl group is attached to a ring, the
suffix -carboxamide' is used.[7][10]

1.2 Oxime Nomenclature: Oximes are typically named by adding the word "oxime" after the
name of the corresponding aldehyde or ketone. For isomers derived from ketones, this results
in names like "ethanone oxime".[11] Stereoisomerism (E/Z) is a key consideration for oximes
due to the restricted rotation around the C=N double bond.

The following diagram illustrates the core structural differences between the primary isomer
classes of C9H8FNO.
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Figure 1: Core isomeric scaffolds of COH8FNO and examples of positional isomers.

Part 2: A Deep Dive into Key Isomer Classes

To illustrate the technical nuances of this molecular formula, we will explore three prominent

classes of isomers in detail.

Class I: N-(Fluorophenyl)acetamides

This class, often referred to as fluoroacetanilides, represents a fundamental scaffold in
medicinal chemistry. The position of the fluorine atom on the phenyl ring significantly impacts
the molecule's electronic properties and biological interactions.
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Nomenclature Deconstructed: The IUPAC name N-(4-fluorophenyl)acetamide precisely defines
the structure.[12] "Acetamide” denotes the CH3CONH- group as the principal functional group.
"N-phenyl" indicates a phenyl ring is attached to the nitrogen. "(4-fluoro)" specifies that a
fluorine atom is at the para-position (carbon 4) of that phenyl ring.

Synthesis Protocol: Beckmann Rearrangement A common and efficient method for
synthesizing N-substituted amides is the Beckmann rearrangement of a ketoxime. This reaction
proceeds via an acid-catalyzed rearrangement of the oxime to its corresponding amide.
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Figure 2: General workflow for the synthesis of N-(4-fluorophenyl)acetamide.
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Detailed Step-by-Step Methodology:[13]

e Preparation: An oven-dried round-bottom flask is charged with the starting ketoxime, 1-(4-
fluorophenyl)ethanone oxime (1.0 eq), and dissolved in dry dichloromethane (DCM).

o Reagent Addition: Trifluoromethanesulfonic (triflic) anhydride (1.0 eq) dissolved in dry DCM
is added dropwise to the stirred solution under a nitrogen atmosphere over 10-15 minutes.

o Reaction: The mixture is stirred at room temperature. The reaction's progress is monitored
by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

e Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice and
neutralized with a 10% aqueous solution of sodium bicarbonate (NaHCO?3).

o Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times
with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and
filtered.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel to yield the pure N-(4-
fluorophenyl)acetamide.

Data Summary Table:

Property Value Source(s)
IUPAC Name N-(4-fluorophenyl)acetamide [12]

CAS Number 351-83-7 [12]
Molecular Weight 153.15 g/mol [12]
Appearance White to off-white solid [14]
Melting Point 153-155 °C PubChem

- Soluble in ethanol, acetone;
Solubility o [14]
limited in water

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra07789c/c5ra07789c1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-fluorophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-fluorophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-fluorophenyl_acetamide
https://cymitquimica.com/cas/351-83-7/
https://cymitquimica.com/cas/351-83-7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2894703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Field Insights and Applications: Fluorinated acetanilides are significant building blocks in
pharmaceutical synthesis.[14] The fluorine atom enhances lipophilicity and can block sites of
metabolic oxidation, improving a drug's pharmacokinetic profile.[4][5][14] Studies on the
metabolism of 4-fluoroacetanilide in rats have shown that it undergoes N-deacetylation and
subsequent defluorination to form metabolites of paracetamol, highlighting the complex
metabolic pathways these compounds can enter.[15] Derivatives of this scaffold have been
investigated for various biological activities, including antibacterial and anticancer properties.
[16][17] However, it is crucial to note that many N-(fluorophenyl)acetamide isomers are
classified as irritants to the skin, eyes, and respiratory system.[12][18][19]

Class lI: Fluoro-N-methylbenzamides

In this class, the core is a benzamide, with the fluorine on the phenyl ring and a methyl group
on the amide nitrogen. These subtle structural shifts lead to vastly different applications
compared to the acetanilides.

Nomenclature Deconstructed: For 4-fluoro-N-methylbenzamide, "benzamide" is the parent
name, derived from benzoic acid.[7] "4-fluoro” indicates the fluorine's para-position on the
benzene ring, and "N-methyl" specifies a methyl group is attached to the amide nitrogen.

Synthesis Protocol: Multi-step Industrial Preparation The synthesis of compounds like 4-amino-
2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate, often involves a multi-step
pathway suitable for large-scale production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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